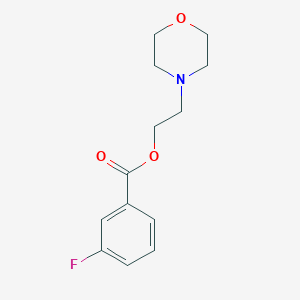
1-Benzyl-4-(ethoxycarbonyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(ethoxycarbonyl)pyridinium, also known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEP is a quaternary ammonium salt, which means it has a positively charged nitrogen atom and four organic groups attached to it. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
科学研究应用
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been investigated for its antitumor and antiviral activities. Studies have shown that 1-Benzyl-4-(ethoxycarbonyl)pyridinium can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
In biochemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a tool to study the function of ion channels, which are proteins that allow ions to pass through cell membranes. 1-Benzyl-4-(ethoxycarbonyl)pyridinium can bind to ion channels and modify their activity, allowing researchers to study their function in greater detail. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been used as a fluorescent probe to study the structure and function of proteins.
In materials science, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. The positively charged nitrogen atom in 1-Benzyl-4-(ethoxycarbonyl)pyridinium can react with negatively charged functional groups, allowing for the formation of complex structures with unique properties.
作用机制
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium is not fully understood, but it is believed to involve the modification of ion channel activity and the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to bind to voltage-gated potassium channels and modify their activity, leading to the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of HIV by binding to the viral envelope protein and preventing its interaction with host cells.
Biochemical and Physiological Effects:
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HIV replication, and the modification of ion channel activity. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have cytotoxic effects on normal cells, which may limit its potential applications in medicine.
实验室实验的优点和局限性
1-Benzyl-4-(ethoxycarbonyl)pyridinium has several advantages for laboratory experiments, including its solubility in water and organic solvents, its ability to modify ion channel activity, and its fluorescence properties. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium also has limitations, including its cytotoxic effects on normal cells and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for research on 1-Benzyl-4-(ethoxycarbonyl)pyridinium, including the development of new antitumor and antiviral agents, the study of its interactions with ion channels and other proteins, and the synthesis of new functionalized polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium and its potential applications in various fields.
合成方法
1-Benzyl-4-(ethoxycarbonyl)pyridinium can be synthesized through several methods, including the reaction of 4-pyridinecarboxylic acid with benzyl bromide and triethylamine, or through the reaction of 4-(ethoxycarbonyl)pyridine with benzyl chloride and triethylamine. Both methods involve the use of a strong base, which facilitates the formation of the quaternary ammonium salt. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
属性
产品名称 |
1-Benzyl-4-(ethoxycarbonyl)pyridinium |
|---|---|
分子式 |
C15H16NO2+ |
分子量 |
242.29 g/mol |
IUPAC 名称 |
ethyl 1-benzylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1 |
InChI 键 |
BPQZOONRXJQWEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)



![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)